

C.I. Disperse Yellow 86 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B15553459

[Get Quote](#)

An In-depth Technical Guide to C.I. Disperse Yellow 86

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of C.I. **Disperse Yellow 86** (CAS Number: 12223-97-1), a nitrodiphenylamine disperse dye. Detailed experimental protocols for its synthesis, application in polyester dyeing, and quantitative analysis are presented. All quantitative data is summarized in structured tables for ease of reference. Additionally, logical workflows for the synthesis and application processes are visualized using Graphviz diagrams. This document is intended to be a valuable resource for researchers and scientists working with this dye in various fields.

Chemical and Physical Properties

C.I. **Disperse Yellow 86** is a synthetic organic dye belonging to the nitrodiphenylamine class. Its chemical structure, molecular formula, and other key identifiers are summarized in the table below.

Property	Value	Reference
C.I. Name	Disperse Yellow 86	[1]
CAS Number	12223-97-1	[1]
Molecular Formula	C ₁₆ H ₁₉ N ₃ O ₅ S	[1]
Molecular Weight	365.41 g/mol	[1]
Chemical Structure	Nitrodiphenylamine	[1]

Physical Properties

Property	Value
Appearance	Red-light yellow to yellow-orange powder
Solubility	Generally insoluble in water; soluble in many organic solvents.

Fastness Properties

The fastness properties of C.I. **Disperse Yellow 86** on polyester are critical for its application in the textile industry. The following table summarizes its performance according to AATCC and ISO standards.[1]

Fastness Property	AATCC Rating	ISO Rating
Light Fastness	6-7	7
Washing Fastness (Fading)	5	5
Washing Fastness (Staining)	5	5
Perspiration Fastness (Fading)	5	5
Perspiration Fastness (Staining)	-	5
Ironing Fastness	5	3

Experimental Protocols

Synthesis of C.I. Disperse Yellow 86

The synthesis of C.I. **Disperse Yellow 86** is achieved through the condensation of 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.^[1] A detailed, two-step experimental protocol is provided below.

Step 1: Synthesis of 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide

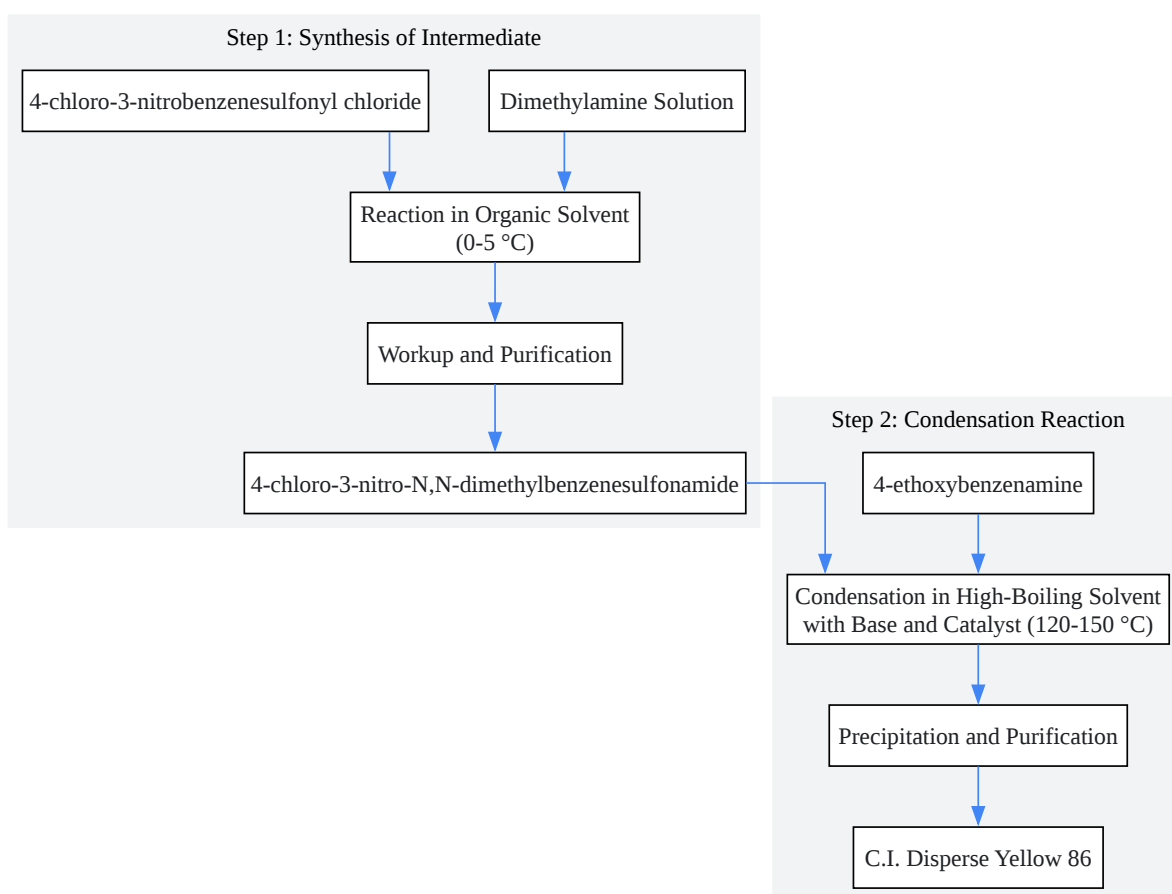
This intermediate is synthesized from 4-chloro-3-nitrobenzenesulfonyl chloride.

- Materials: 4-chloro-3-nitrobenzenesulfonyl chloride, dimethylamine solution (e.g., 40% in water), an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran), and an aqueous base (e.g., sodium hydroxide solution).
- Procedure:
 - Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a thermometer.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add the dimethylamine solution to the cooled mixture while maintaining the temperature below 10 °C. The reaction is exothermic.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, add water to the mixture and separate the organic layer.
 - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the crude 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Condensation to form C.I. **Disperse Yellow 86**

- Materials: 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide (from Step 1), 4-ethoxybenzenamine, a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), a base (e.g., potassium carbonate or sodium acetate), and a copper catalyst (e.g., copper(I) iodide or copper powder) for Ullmann condensation.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide, 4-ethoxybenzenamine, the base, and the copper catalyst in the high-boiling point solvent.
 - Heat the reaction mixture to a temperature of 120-150 °C and maintain it under reflux for several hours (typically 4-8 hours).
 - Monitor the reaction by TLC.
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a large volume of water to precipitate the crude product.
 - Filter the precipitate, wash it thoroughly with water, and then with a dilute acid solution to remove any unreacted 4-ethoxybenzenamine.
 - Further purify the crude C.I. **Disperse Yellow 86** by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the final product as a yellow-orange powder.



[Click to download full resolution via product page](#)

Synthesis Workflow for C.I. Disperse Yellow 86

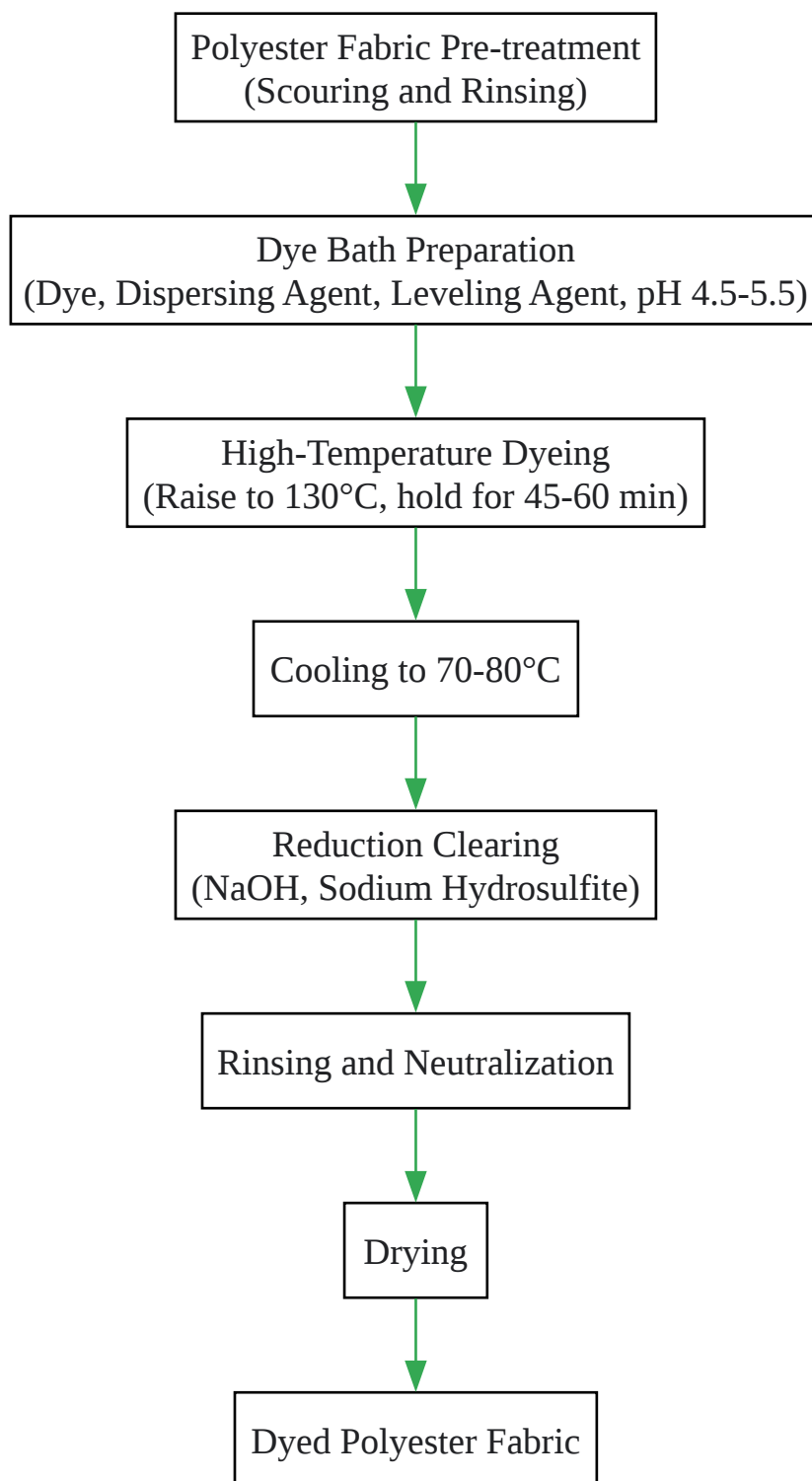
Application in Polyester Dyeing

This protocol describes a high-temperature dyeing method for polyester fabric with C.I.

Disperse Yellow 86.

- Materials: Polyester fabric, C.I. **Disperse Yellow 86**, dispersing agent, leveling agent, acetic acid, sodium hydroxide, and sodium hydrosulfite.
- Procedure:
 - Pre-treatment: Scour the polyester fabric in a solution containing a non-ionic detergent (1-2 g/L) at 60-70 °C for 20-30 minutes to remove any impurities. Rinse thoroughly with hot and then cold water, and dry.
 - Dye Bath Preparation:
 - Prepare a dye stock solution by making a paste of the required amount of C.I. **Disperse Yellow 86** with a small amount of dispersing agent and cold water. Gradually add warm water to this paste to get a uniform dispersion.
 - Fill the dyeing vessel with water (liquor ratio, e.g., 10:1 to 20:1). Add a dispersing agent and a leveling agent.
 - Add the prepared dye stock solution to the bath.
 - Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
 - Dyeing Cycle:
 - Introduce the pre-treated polyester fabric into the dyebath at room temperature.
 - Raise the temperature of the dyebath to 130 °C at a rate of 1.5-2.0 °C per minute.
 - Maintain the dyeing at 130 °C for 45-60 minutes.
 - Cool the dyebath down to 70-80 °C at a rate of approximately 2.0 °C per minute.
 - Post-treatment (Reduction Clearing):
 - Rinse the dyed fabric with hot water.

- Prepare a reduction clearing bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L).
- Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed dye from the fiber surface.
- Rinse the fabric thoroughly with hot water and then cold water.
- Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final cold water rinse.
- Dry the dyed fabric.



[Click to download full resolution via product page](#)

Experimental Workflow for Polyester Dyeing

Quantitative Analysis by HPLC

This protocol outlines a general method for the quantitative analysis of C.I. **Disperse Yellow 86** in a dyed textile sample using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

- Materials and Equipment: Dyed textile sample, methanol (HPLC grade), acetonitrile (HPLC grade), water (HPLC grade), formic acid, ultrasonic bath, centrifuge, 0.45 μ m syringe filters, HPLC system with a C18 reverse-phase column and UV-Vis or Photodiode Array (PDA) detector.
- Procedure:
 - Sample Preparation (Extraction):
 - Accurately weigh approximately 1.0 g of the dyed textile sample, cut into small pieces.
 - Place the sample in a conical flask and add a known volume of methanol (e.g., 20 mL).
 - Extract the dye by sonicating the flask in an ultrasonic bath at 50-60 °C for 30-60 minutes.
 - Centrifuge the extract to separate the fabric from the solvent.
 - Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.
 - Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
 - Gradient Program: A typical gradient could be starting with a higher proportion of A, increasing the proportion of B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μ L.

- Detection: UV-Vis or PDA detector set at the maximum absorption wavelength (λ_{max}) of C.I. **Disperse Yellow 86**.
- Quantification:
 - Prepare a series of standard solutions of C.I. **Disperse Yellow 86** of known concentrations in methanol.
 - Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
 - Inject the extracted sample solution and determine the peak area corresponding to C.I. **Disperse Yellow 86**.
 - Calculate the concentration of the dye in the extract using the calibration curve.
 - Determine the amount of dye in the original textile sample (e.g., in mg/kg).

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling C.I. **Disperse Yellow 86** and the chemicals involved in its synthesis and application. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific dye and all reagents used.

Conclusion

This technical guide has provided a detailed overview of C.I. **Disperse Yellow 86**, including its physicochemical properties, comprehensive experimental protocols for its synthesis and application, and a method for its quantitative analysis. The structured data tables and workflow diagrams are designed to facilitate a clear understanding and practical application of this information for researchers and scientists. While specific spectroscopic and thermal analysis data for this dye are not widely available in the public domain, the provided protocols offer a solid foundation for its study and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- To cite this document: BenchChem. [C.I. Disperse Yellow 86 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553459#c-i-disperse-yellow-86-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b15553459#c-i-disperse-yellow-86-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com